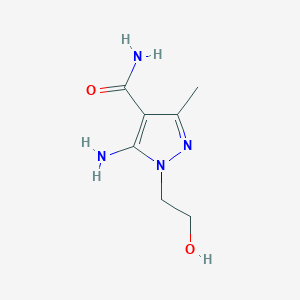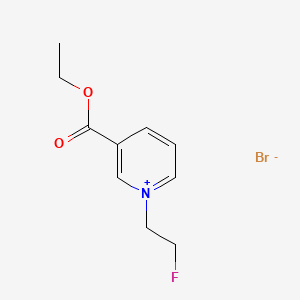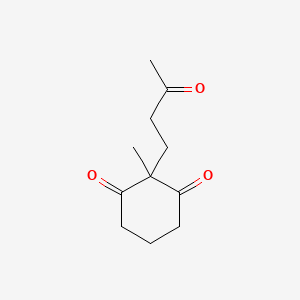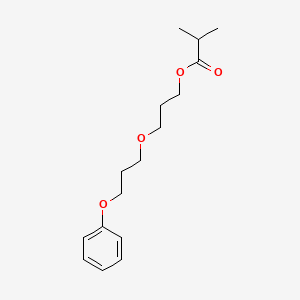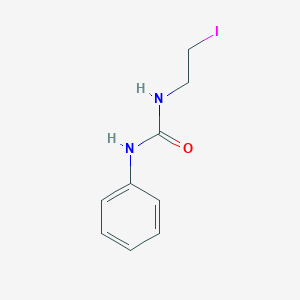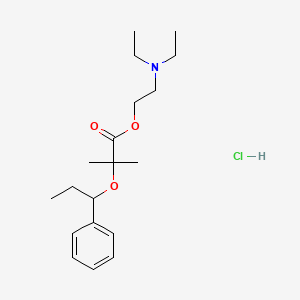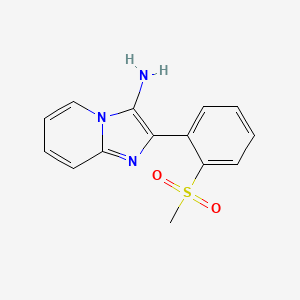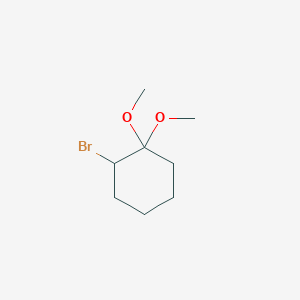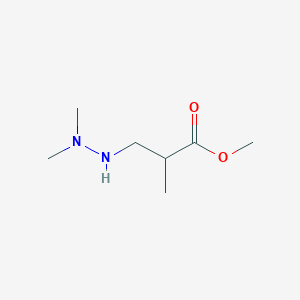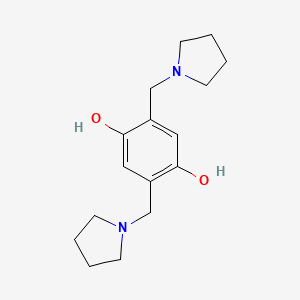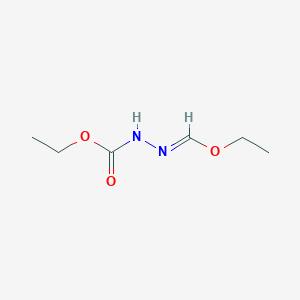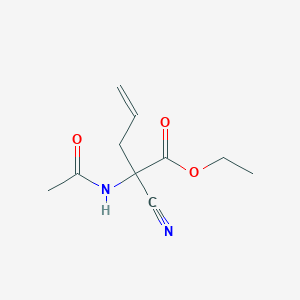
Ethyl 2-(acetylamino)-2-cyanopent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-2-cyanopent-4-enoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-2-cyanopent-4-enoate typically involves the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(acetylamino)-2-cyanopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylamino)-2-cyanopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 2-(acetylamino)-2-cyanopent-4-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of proteases or kinases, which are involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Similar structure but with a phenoxy group instead of a cyano group.
Ethyl 2-(acetylamino)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Contains a bicyclic structure instead of a pent-4-enoate chain.
Uniqueness
Ethyl 2-(acetylamino)-2-cyanopent-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5424-14-6 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-cyanopent-4-enoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-6-10(7-11,12-8(3)13)9(14)15-5-2/h4H,1,5-6H2,2-3H3,(H,12,13) |
InChI-Schlüssel |
XDTDKHLOTPVRKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C)(C#N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


